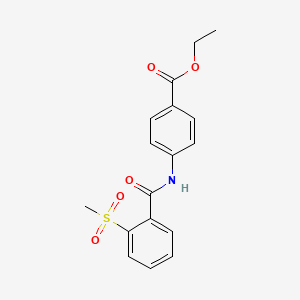

Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate, also known as EMBB, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. EMBB belongs to the class of sulfonamide compounds, which have been widely used as antibacterial and antitumor agents.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Interactions

The molecule of ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate showcases significant structural features, such as a dihedral angle of 93.4° between its two benzene rings, and a C—N—S—C torsion angle in its central part, indicating its complex conformation. This structural arrangement is stabilized by intermolecular N—H⋯O interactions, which could be pivotal in understanding its interactions and reactivity in various chemical environments (Jun-De Xing & Zhihan Nan, 2005).

Crystallography and Material Science

In another study, N-[4-(Ethylsulfamoyl)phenyl]acetamide, which shares a functional group similarity with ethyl 4-(2-(methylsulfonyl)benzamido)benzoate, was analyzed for its crystal structure, revealing L-shaped conformations and complex hydrogen bonding patterns. These insights provide a basis for the material's potential applications in designing new materials with desired physical properties (Jeveria Rehman et al., 2011).

Chemical Synthesis and Transformation

Research into the thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates explores the conversion of 2-sulfinylated 2-alkenoate esters to ethyl (2E,4E)-2,4-alkadienoate esters. This demonstrates the compound's potential role in synthetic organic chemistry, particularly in the formation of complex molecular structures through pyrolysis (R. Tanikaga et al., 1984).

Cardiac Therapeutics

A study on (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine highlights its role as a Na+/H+ antiporter inhibitor, beneficial for preserving cellular integrity and functional performance during cardiac ischemia and reperfusion. This indicates potential therapeutic applications in acute myocardial infarction treatment (M. Baumgarth, N. Beier & R. Gericke, 1997).

Photochemical Applications

The study on the direct alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions opens new avenues in photochemical synthesis, allowing for the creation of complex natural products and pharmaceuticals through a simple, metal-free reaction (Yuuki Amaoka et al., 2014).

Nonlinear Optical (NLO) Materials

An in silico screening study of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for NLO activities using density functional theory (DFT) reveals promising candidates for NLO materials, showcasing significant potential in optical technologies (Dinyuy Emmanuel Kiven et al., 2023).

Eigenschaften

IUPAC Name |

ethyl 4-[(2-methylsulfonylbenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-3-23-17(20)12-8-10-13(11-9-12)18-16(19)14-6-4-5-7-15(14)24(2,21)22/h4-11H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXABSSBXHATCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444842.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2444844.png)

![3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2444851.png)

![(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one](/img/structure/B2444852.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)

![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B2444856.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2444858.png)

![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)

![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)

![1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone](/img/structure/B2444865.png)